N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Description
N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a carboxamide group, a pyrazole ring, and a hydroxylated ethylpentyl side chain, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-4-17(23,5-2)10-12-18-16(22)21-13-7-6-8-15(21)14-9-11-19-20(14)3/h9,11,15,23H,4-8,10,12-13H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCQBMRDLAYDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCNC(=O)N1CCCCC1C2=CC=NN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized with a carboxamide group through an amidation reaction.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a diketone or similar precursor.
Attachment of the Hydroxylated Ethylpentyl Side Chain: The side chain is introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethylpentyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxylated side chain may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxypropyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- N-(3-ethyl-3-hydroxybutyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- N-(3-ethyl-3-hydroxyhexyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Uniqueness
N-(3-ethyl-3-hydroxypentyl)-2-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
